

Spectroscopic Profile of 3-Cyano-4,6-dimethyl-2-hydroxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Cyano-4,6-dimethyl-2-hydroxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **3-Cyano-4,6-dimethyl-2-hydroxypyridine**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses, offering a comprehensive spectral fingerprint of the molecule. Detailed experimental protocols are provided to facilitate the replication and verification of these findings.

Spectroscopic Data Summary

The following tables present a consolidated summary of the quantitative data obtained from the spectroscopic analysis of **3-Cyano-4,6-dimethyl-2-hydroxypyridine**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
12.31	br s	1H	N-H (pyridone tautomer)
6.16	s	1H	H-5
2.30	s	3H	C4-CH ₃
2.22	s	3H	C6-CH ₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
163.5	C=O (C-2)
152.1	C-6
149.8	C-4
117.2	C \equiv N
106.5	C-5
98.7	C-3
20.1	C6-CH ₃
18.5	C4-CH ₃

Solvent: DMSO-d₆

Table 3: FTIR Spectral Data

Wavenumber (cm ⁻¹)	Assignment	Intensity
3400-2800	O-H and N-H stretching (broad, characteristic of tautomeric forms)	Strong, Broad
2220	C≡N stretching	Strong
1650	C=O stretching (pyridone tautomer)	Strong
1600, 1550	C=C and C=N stretching (ring vibrations)	Medium-Strong
1450, 1380	C-H bending (methyl groups)	Medium

Table 4: UV-Vis Spectroscopic Data

Solvent	λ _{max} (nm)	Molar Absorptivity (ε)
Ethanol	225, 315	Not Reported
Methanol	226, 314	Not Reported
Chloroform	230, 318	Not Reported

Table 5: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
148	100	[M] ⁺ (Molecular Ion)
119	85	[M - CHO] ⁺ or [M - N=C=O + H] ⁺
91	40	[M - CHO - CO] ⁺
65	30	C ₅ H ₅ ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (^1H) and carbon (^{13}C) chemical environments in the molecule.

Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

Sample Preparation:

- Weigh approximately 5-10 mg of **3-Cyano-4,6-dimethyl-2-hydroxypyridine**.
- Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 3.28 s
- Spectral Width: 20.5 ppm
- Temperature: 298 K

^{13}C NMR Acquisition Parameters:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s

- Acquisition Time: 1.09 s
- Spectral Width: 240 ppm
- Temperature: 298 K

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

Sample Preparation:

- Ensure the UATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
- Place a small amount of the solid sample directly onto the center of the diamond crystal.
- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm⁻¹
- Resolution: 4 cm⁻¹

- Number of Scans: 16

- Mode: Absorbance

Data Processing:

- Collect a background spectrum of the empty UATR accessory.
- Collect the sample spectrum.
- The instrument software will automatically subtract the background from the sample spectrum.
- Identify and label the major absorption peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Instrumentation: Agilent Cary 60 UV-Vis spectrophotometer or equivalent.

Sample Preparation:

- Prepare a stock solution of **3-Cyano-4,6-dimethyl-2-hydroxypyridine** in a suitable UV-grade solvent (e.g., ethanol) at a concentration of 1 mg/mL.
- From the stock solution, prepare a dilute solution with a concentration of approximately 0.01 mg/mL. The final absorbance should ideally be between 0.1 and 1.0.
- Use a 1 cm path length quartz cuvette.

Acquisition Parameters:

- Wavelength Range: 200 - 800 nm
- Scan Speed: 600 nm/min
- Data Interval: 1.0 nm

- **Baseline Correction:** Use the pure solvent as a blank to perform a baseline correction before measuring the sample.

Data Processing:

- Record the absorbance spectrum of the sample.
- Identify the wavelength(s) of maximum absorbance (λ_{max}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or equivalent.

Sample Preparation:

- Prepare a dilute solution of the sample in a suitable solvent compatible with ESI, such as methanol or acetonitrile, at a concentration of approximately 1 $\mu\text{g/mL}$.
- Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 10 $\mu\text{L/min}$.

Acquisition Parameters:

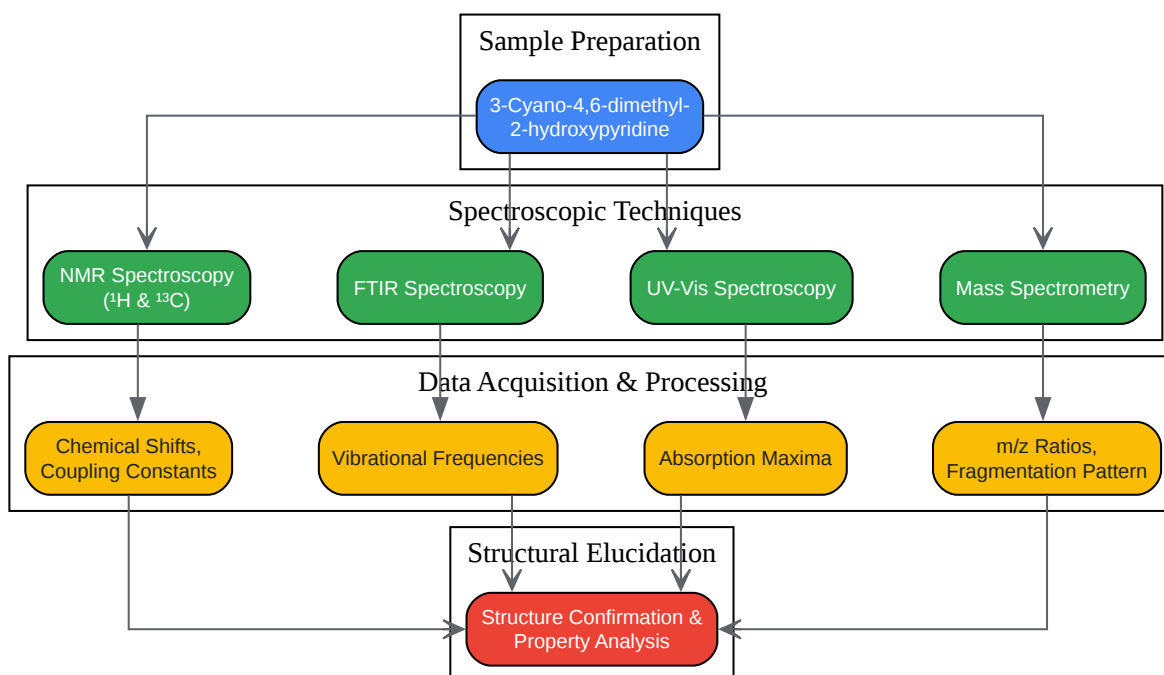
- **Ionization Mode:** Positive Electrospray Ionization (ESI+)
- **Capillary Voltage:** 4000 V
- **Nebulizer Pressure:** 35 psi
- **Drying Gas Flow:** 10 L/min
- **Drying Gas Temperature:** 325 °C
- **Scan Range (m/z):** 50 - 500

Data Processing:

- Acquire the mass spectrum.
- Identify the molecular ion peak $[M]^+$ and major fragment ions.
- Propose fragmentation pathways consistent with the observed peaks.

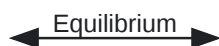
Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the tautomeric equilibrium of the compound.



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Caption: Workflow for the spectroscopic analysis of **3-Cyano-4,6-dimethyl-2-hydroxypyridine**.



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Caption: Tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms. (Note: Actual chemical structure images would be embedded here in a full report.)

This guide serves as a foundational resource for researchers working with **3-Cyano-4,6-dimethyl-2-hydroxypyridine**, providing the necessary spectroscopic data and methodologies for its identification, characterization, and further investigation in various scientific applications.

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